2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol
Description
The compound of interest, 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol, is a derivative of benzoxazole, which is a class of aromatic organic compounds. This particular derivative is not directly discussed in the provided papers, but related compounds and their properties are examined, which can give insights into the behavior of similar structures.
Synthesis Analysis
The synthesis of related benzoxazole derivatives is described in the literature. For instance, a novel series of phenols derivatives incorporating a triazole moiety were synthesized from prop-2-en-1-ones in ethanol and hydrazine hydrate under reflux conditions . Similarly, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone was achieved by reacting 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine in ethanol under reflux . These methods suggest that the synthesis of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol could potentially be carried out through similar pathways involving key intermediates and reaction conditions such as the use of ethanol and reflux.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be complex, as seen in the crystal structure of the ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, which is five-coordinate at tin with a distorted trans-C3SnNO trigonal bipyramidal geometry . Although this structure does not directly represent the compound , it provides an example of how substituents on the benzoxazole core can influence the overall geometry and coordination of the molecule.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions. The transient absorption spectroscopy study of 2-(2-hydroxyphenyl)benzoxazole (HBO) indicates that these compounds can exist in different forms, such as cis-enol, depending on the solvent and conditions . This suggests that 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol may also exhibit different tautomeric forms under varying conditions, which could affect its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be influenced by their molecular structure and substituents. For example, the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds demonstrates the reactivity of substituted triazoles, which are structurally related to benzoxazoles . The benzylation of alcohols using a bench-stable pyridinium salt also shows the potential for modifying the properties of alcohols through chemical transformation . These studies imply that the physical and chemical properties of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol could be tailored through chemical reactions, leading to a variety of applications in medicinal and agricultural chemistry.
Scientific Research Applications
Synthesis and Antimicrobial Screening
A derivative of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol has been synthesized and demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing its potential in developing new antimicrobial agents (Shaikh et al., 2014).
Potential as Antimicrobial Agents
Another study involved the synthesis of novel benzoxazole derivatives, highlighting their potential as antimicrobial agents. This underscores the compound's role in medicinal chemistry, particularly in creating new antimicrobials (Gadegoni et al., 2013).
Application in Heterocyclic Chemistry
Research into the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone indicates the compound's importance in heterocyclic chemistry, contributing to the development of new heterocyclic compounds (Azimi et al., 2014).
Use in Agricultural and Medicinal Chemistry
2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol derivatives have attracted interest in agricultural and medicinal chemistry for their herbicidal and antifungal activities (Lassalas et al., 2017).
Photophysical and Antimicrobial Studies
The compound's derivatives have been used in photophysical studies and screened for broad-spectrum antimicrobial activity, demonstrating its utility in developing new antimicrobial agents and materials with unique photophysical properties (Padalkar et al., 2014).
Green Synthesis of Derivatives
A green synthesis approach for Benzoxazole derivatives, including those related to 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol, highlights their potential in environmentally friendly manufacturing processes and diverse pharmacological activities (Padole et al., 2020).
Antibacterial Activity of Formazan Dyes Derivatives
The preparation and antibacterial activity screening of formazan dyes derivatives from 2-mercapto benzoxazole indicate the compound's relevance in developing new antibacterial substances (Mohammed & Dahham, 2018).
Fluorescent Nanomaterial Applications
2-Phenyl-benzoxazole derivatives show potential as candidates for applications in fluorescent nanomaterials, including in aqueous and biological media (Ghodbane et al., 2012).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8,13,21H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUVWGGFMKZEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381201 | |
Record name | 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol | |
CAS RN |
502625-50-5 | |
Record name | 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 502625-50-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.